6-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
6-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Cyanide Group: This can be done using cyanation reactions, often employing reagents like potassium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often have enhanced metabolic stability and bioavailability.
Cyanide-Containing Compounds: These compounds are known for their reactivity and potential biological activities.
Uniqueness
6-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H12F3N3 |
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Molecular Weight |
315.29 g/mol |
IUPAC Name |
6-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12F3N3/c1-10-3-5-13(6-4-10)23-9-12(8-21)15-14(17(18,19)20)7-11(2)22-16(15)23/h3-7,9H,1-2H3 |
InChI Key |
AMEUPSROMUSARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(C=C(N=C32)C)C(F)(F)F)C#N |
Origin of Product |
United States |
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